1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide
CAS No.: 338397-58-3
Cat. No.: VC4699257
Molecular Formula: C11H7ClF3N3O
Molecular Weight: 289.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338397-58-3 |
|---|---|
| Molecular Formula | C11H7ClF3N3O |
| Molecular Weight | 289.64 |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C11H7ClF3N3O/c12-7-4-6(11(13,14)15)5-17-10(7)18-3-1-2-8(18)9(16)19/h1-5H,(H2,16,19) |
| Standard InChI Key | RDFYHUIFHFTFOT-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=C1)C(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide features a pyrrole ring substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)pyridinyl group and at the 2-position with a carboxamide moiety. The pyridinyl substituent introduces electron-withdrawing effects via its chloro (-Cl) and trifluoromethyl (-CF₃) groups, while the carboxamide (-CONH₂) enhances hydrogen-bonding capacity (Fig. 1) .
Table 1: Key physicochemical properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₂H₈ClF₃N₃O |
| Molecular weight | 302.66 g/mol |
| LogP (octanol-water) | 2.8 (predicted) |
| Solubility | >50 μM in DMSO |
| pKa | 13.1 (carboxamide NH) |
The trifluoromethyl group significantly increases lipophilicity (LogP = 2.8), facilitating membrane penetration, while the carboxamide ensures moderate aqueous solubility .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Suzuki-Miyaura Coupling: A halogenated pyrrole precursor reacts with 3-chloro-5-(trifluoromethyl)pyridinylboronic acid under palladium catalysis (Pd(PPh₃)₄, THF, 60°C) to form the biaryl linkage .
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Carboxamide Formation: The pyrrole-2-carboxylic acid intermediate is activated with EDCI/HOBt and coupled with ammonium chloride to yield the final product .
Key Reaction Metrics:
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Yield: 68–72% after purification by silica gel chromatography (ethyl acetate/hexanes)
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Purity: ≥95% (HPLC, C18 column)
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (d, J = 2.4 Hz, 1H, pyridine-H), 8.23 (s, 1H, pyrrole-H), 7.89 (br s, 1H, CONH₂), 7.45 (d, J = 3.6 Hz, 1H, pyrrole-H) .
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HRMS: [M+H]⁺ calcd. for C₁₂H₉ClF₃N₃O⁺: 302.0441; found: 302.0438 .
Biological Activity and Mechanism of Action
Anti-Tubercular Activity
The compound demonstrates exceptional activity against Mtb H37Rv:
Table 2: Biological activity profile
| Assay | Result |
|---|---|
| MIC (Mtb H37Rv) | <0.016 μg/mL |
| Cytotoxicity (Vero cells) | IC₅₀ > 64 μg/mL |
| Selectivity Index (SI) | >4,000 |
These values surpass first-line TB drugs like isoniazid (MIC = 0.03–0.06 μg/mL) .
Target Validation
Mechanistic studies confirm inhibition of MmpL3, a transmembrane transporter critical for mycolic acid export:
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Rescue Assay: Activity is abolished in MmpL3-overexpressing Mtb strains (MIC increases >64-fold) .
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Molecular Docking: The carboxamide forms hydrogen bonds with Tyr646, while the pyridinyl group occupies a hydrophobic pocket near Ala257 (Fig. 2) .
Pharmacological Profile
ADME Properties
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Microsomal Stability: 82% remaining after 60 min (human liver microsomes)
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Plasma Protein Binding: 89% (human serum albumin)
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CYP Inhibition: No significant inhibition of CYP3A4/2D6 at 10 μM
In Vivo Efficacy
In a murine TB model (10 mg/kg, oral):
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Bacterial Load Reduction: 3.2 log₁₀ CFU in lungs vs. untreated controls
Applications in Drug Development
Advantages Over Existing Therapies
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Narrow-Spectrum Activity: Minimizes disruption of gut microbiota versus broad-spectrum antibiotics.
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Synergy with Bedaquiline: Reduces bedaquiline dose by 8-fold in combination studies .
Patent Landscape
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